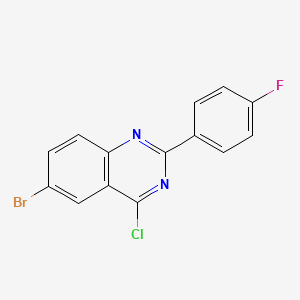

6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline

Description

Properties

IUPAC Name |

6-bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrClFN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPACZKCRFSBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680003 | |

| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-35-0 | |

| Record name | 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline: A Keystone Intermediate in Medicinal Chemistry

Abstract

The quinazoline scaffold is a privileged heterocyclic motif frequently encountered in a multitude of pharmacologically active compounds, particularly in the realm of oncology.[1][2] Its derivatives have been extensively investigated as potent inhibitors of various protein tyrosine kinases, which play critical roles in cellular signal transduction pathways implicated in cancer.[1][2][3][4] This technical guide provides a comprehensive and in-depth exploration of the synthesis of a key intermediate, 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline. This molecule serves as a crucial building block for the development of novel therapeutic agents. We will delve into the strategic considerations, detailed experimental protocols, mechanistic underpinnings, and characterization of this synthetic pathway. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both a practical guide and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in modern medicinal chemistry. Its structural rigidity and ability to engage in various non-covalent interactions have made it an ideal scaffold for designing targeted therapies. A significant class of drugs based on this core are the 4-anilinoquinazoline derivatives, which have demonstrated remarkable efficacy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[1][5] Gefitinib and erlotinib are prominent examples of FDA-approved drugs that feature this pharmacophore and have revolutionized the treatment of certain cancers.[1]

The target molecule of this guide, this compound, is a strategically designed intermediate. The bromine atom at the 6-position offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of pharmacological properties.[6][7] The chlorine atom at the 4-position is a key reactive site, readily displaced by nucleophiles such as anilines to introduce the critical side chain required for kinase inhibition. Finally, the 2-(4-fluorophenyl) group contributes to the overall molecular architecture and can influence binding affinity and selectivity.

This guide will present a robust and reproducible synthetic route to this valuable intermediate, emphasizing the rationale behind each step and providing detailed experimental procedures.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic strategy. The final chlorination step suggests a precursor, 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one. This quinazolinone can be constructed through the cyclization of an N-acylated anthranilamide derivative, specifically 2-(4-fluorobenzamido)-5-bromobenzonitrile. This intermediate, in turn, can be prepared from the readily available starting material, 2-amino-5-bromobenzonitrile, through acylation with 4-fluorobenzoyl chloride.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromobenzonitrile

The starting material, 2-amino-5-bromobenzonitrile, is a commercially available compound.[8] However, for completeness, a common synthetic route from 2-aminobenzonitrile is presented below. This transformation involves the electrophilic bromination of the aniline ring. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the ortho positions are sterically hindered, bromination occurs predominantly at the para position.

Protocol:

A mixture of 2-aminobenzonitrile (11.8 g, 0.1 mol), ammonium bromide (10.3 g, 0.105 mol), and hydrogen peroxide (10.2 ml, 35% aqueous solution, 0.105 mol) in glacial acetic acid (120 ml) is stirred at room temperature.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[9] Upon completion (typically 24 hours), the acetic acid is removed under reduced pressure. The residue is then treated with a 30% aqueous solution of sodium hydroxide until the mixture is alkaline. The resulting solid is collected by filtration, washed with water, and dried. For further purification, the crude product can be dissolved in dichloromethane (DCM), concentrated until precipitation begins, and then allowed to crystallize. The purified product is collected by filtration and washed with a small amount of cold DCM.[9]

Table 1: Summary of Reaction Parameters for the Synthesis of 2-Amino-5-bromobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzonitrile | [9] |

| Reagents | Ammonium bromide, Hydrogen peroxide | [9] |

| Solvent | Acetic acid | [9] |

| Temperature | Room Temperature | [9] |

| Reaction Time | ~24 hours | [9] |

| Typical Yield | 97% | [9] |

Step 2: Synthesis of 2-(4-Fluorobenzamido)-5-bromobenzonitrile

This step involves the acylation of the amino group of 2-amino-5-bromobenzonitrile with 4-fluorobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol:

To a solution of 2-amino-5-bromobenzonitrile (19.7 g, 0.1 mol) in a suitable solvent such as pyridine or a mixture of dichloromethane and aqueous sodium bicarbonate, 4-fluorobenzoyl chloride (16.0 g, 0.102 mol) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then worked up by washing with dilute acid (if pyridine is used as a solvent) or water, followed by drying of the organic layer over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Cyclization to form 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

The intramolecular cyclization of 2-(4-fluorobenzamido)-5-bromobenzonitrile is a key step in the formation of the quinazolinone ring. This reaction is typically promoted by a base and can proceed through the addition of the amide nitrogen to the nitrile group.

Protocol:

The crude 2-(4-fluorobenzamido)-5-bromobenzonitrile is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF). A base, such as potassium carbonate or cesium carbonate, is added to the solution.[10] The reaction mixture is then heated to reflux, and the progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried to afford 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one.

Caption: Proposed mechanism for the base-catalyzed cyclization to the quinazolinone core.

Step 4: Chlorination to yield this compound

The final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a crucial transformation as the 4-chloro substituent is an excellent leaving group, allowing for the subsequent introduction of various nucleophiles. The most common reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in excess as both a reagent and a solvent.[11][12][13][14] The reaction can also be performed in the presence of a tertiary amine base.[11][13]

Protocol:

A mixture of 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one and an excess of phosphorus oxychloride is heated at reflux for several hours.[6][12][15] The progress of the reaction is monitored by TLC. After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by column chromatography or recrystallization.

Mechanism of Chlorination with POCl₃:

The chlorination of the quinazolinone with POCl₃ is believed to proceed through the formation of a phosphorylated intermediate.[11][13] The oxygen of the carbonyl group attacks the phosphorus atom of POCl₃, leading to the formation of an O-phosphorylated intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion at the 4-position, resulting in the displacement of the phosphate group and the formation of the 4-chloroquinazoline product.[11][13]

Table 2: Summary of Reaction Parameters for the Chlorination Step

| Parameter | Value | Reference |

| Starting Material | 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one | [6][15] |

| Reagent | Phosphorus oxychloride (POCl₃) | [6][11][12][13][14][15] |

| Temperature | Reflux | [6][12][15] |

| Reaction Time | Several hours | [12] |

| Work-up | Quenching with ice-water | [12] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (m.p.): To assess the purity of the final product.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a key intermediate in the development of novel kinase inhibitors. By providing detailed experimental protocols, mechanistic insights, and a clear strategic overview, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the bromo and chloro substituents on the quinazoline core allows for extensive derivatization, paving the way for the synthesis of a diverse library of compounds with potential therapeutic applications.

References

-

Fry, D. W. (1996). Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(13), 2472–2483. [Link]

-

Alimoradi, M., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central. [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

-

Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer Agents in Medicinal Chemistry, 9(3), 246–275. [Link]

-

ResearchGate. (n.d.). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors | Request PDF. Retrieved from [Link]

-

Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry, 67, 373–383. [Link]

-

S. M. Reddy, et al. (2010). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 45(5), 1733-1739. [Link]

-

ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

-

Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

-

Mphahlele, M. J., et al. (2017). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules, 22(11), 1989. [Link]

- Perumal, S., et al. (2007). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry - Section B, 46B(12), 2049-2053.

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack synthesis of pyrazole and pyridine-quinoline hybrids. Retrieved from [Link]

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). International Journal of Scientific Research in Science and Technology, 10(2), 48-53.

-

National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Retrieved from [Link]

-

International Journal of Chemical Studies. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. 10(1), 177-180. [Link]

- International Journal of Chemical Studies. (2022).

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14, 15632. [Link]

-

Chemdad. (n.d.). 2-AMINO-5-BROMOBENZONITRILE. Retrieved from [Link]

- NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. (2004). Egyptian Journal of Biomedical Sciences, 16(1), 1-13.

-

ChemBK. (2024). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]

- BenchChem. (2025). The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA Journal of Clinical Medicine, 10(6), 1-8.

-

SciSpace. (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Retrieved from [Link]

- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.

-

ResearchGate. (n.d.). Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

MDPI. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2325. [Link]

- EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 553-555.

-

PubMed. (2018). "On-Water" Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2325. [Link]

-

ResearchGate. (n.d.). Clinically Prescribed Quinazolinone Based Drugs. Retrieved from [Link]

Sources

- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-AMINO-5-BROMOBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Page loading... [guidechem.com]

- 10. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic compound 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline. This molecule serves as a versatile scaffold in medicinal chemistry, primarily due to the differential reactivity of its halogen substituents, which allows for selective functionalization. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, while the bromo group at the 6-position is amenable to palladium-catalyzed cross-coupling reactions. This guide will delve into the synthetic pathways to access this key intermediate, provide detailed protocols for its strategic modification, and explore its applications in the development of biologically active compounds, particularly as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an ideal scaffold for targeting various biological receptors and enzymes. The introduction of halogen atoms onto the quinazoline ring system further enhances its utility by providing handles for synthetic diversification.

This compound is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest.[2] The strategic placement of the chloro and bromo substituents allows for a two-stage functionalization strategy, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The 2-(4-fluorophenyl) group can also play a crucial role in modulating the biological activity and pharmacokinetic properties of the final compounds.[2] This guide will provide a detailed exploration of the chemical versatility of this important building block.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Analogy |

| Molecular Formula | C₁₄H₇BrClFN₂ | - |

| Molecular Weight | 352.58 g/mol | - |

| Appearance | Off-white to pale yellow solid | Analogy with similar quinazolines |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | Analogy with similar quinazolines |

Spectroscopic Characterization (Representative Data)

As experimental spectra for the title compound are not available, the following are representative data for a closely related analog, 6-bromo-2-phenylquinazolin-4(3H)-one , which is a precursor to the title compound.[3]

¹H NMR (500 MHz, DMSO-d₆) δ: 12.74 (s, 1H), 8.31 – 8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66 – 7.50 (m, 3H).[3]

¹³C NMR (126 MHz, DMSO-d₆) δ: 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39.[3]

Mass Spectrometry (ESI-MS): For a related 6-bromo-4-substituted quinazoline, the molecular ion peak [M+H]⁺ would be expected around m/z 353.97, showing a characteristic isotopic pattern for the presence of bromine and chlorine.

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from 5-bromoanthranilic acid. The first step involves the construction of the 6-bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one core, followed by chlorination of the 4-position.

Sources

Spectroscopic Characterization of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The protocols for acquiring this data and the rationale behind the interpretation are detailed to provide a practical framework for the analysis of this and structurally related compounds.

Introduction

This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The precise substitution pattern, including the presence and position of halogen atoms, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application. This guide will provide a detailed predictive analysis of the key spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy

A standard approach for acquiring NMR spectra for a small organic molecule like the topic compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often used for quinazoline derivatives due to its excellent solubilizing power.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, for better signal dispersion.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This experiment often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR Acquisition: If the spectrometer is equipped with a fluorine probe, a ¹⁹F NMR spectrum can be acquired. This provides direct information about the fluorine environment.[3]

-

2D NMR (Optional but Recommended): To aid in structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show signals corresponding to the protons on the quinazoline ring and the 4-fluorophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.4 - 8.6 | d | ~ 2.0 | H-5 |

| ~ 8.1 - 8.3 | dd | J ≈ 8.8, 2.0 | H-7 |

| ~ 7.9 - 8.1 | d | J ≈ 8.8 | H-8 |

| ~ 8.2 - 8.4 | dd | J ≈ 8.8, 5.6 | H-2', H-6' |

| ~ 7.3 - 7.5 | t | J ≈ 8.8 | H-3', H-5' |

Rationale for Assignments:

-

Quinazoline Protons (H-5, H-7, H-8): The protons on the quinazoline ring are expected to be in the downfield region due to the aromaticity and the electron-withdrawing nature of the heterocyclic system. H-5 is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrogen and the bromine atom, appearing as a doublet with a small meta-coupling to H-7. H-7 will appear as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 will be a doublet due to ortho-coupling with H-7.

-

4-Fluorophenyl Protons (H-2', H-6', H-3', H-5'): The protons on the fluorophenyl ring will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-3', H-5') will appear as a triplet due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine (H-2', H-6') will appear as a doublet of doublets.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of fluorine will induce C-F coupling, which can be observed in the spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Expected C-F Coupling |

| ~ 160 - 165 | C-4 | - |

| ~ 158 - 162 | C-2 | - |

| ~ 150 - 154 | C-8a | - |

| ~ 138 - 142 | C-7 | - |

| ~ 130 - 134 | C-5 | - |

| ~ 128 - 132 | C-4a | - |

| ~ 125 - 129 | C-8 | - |

| ~ 120 - 124 | C-6 | - |

| ~ 162 - 166 | C-4' | Large ¹JCF |

| ~ 131 - 135 | C-2', C-6' | ³JCF |

| ~ 128 - 132 | C-1' | - |

| ~ 115 - 119 | C-3', C-5' | ²JCF |

Rationale for Assignments:

-

The carbons of the quinazoline ring will resonate in the aromatic region. The carbon bearing the chlorine (C-4) and the carbon attached to the fluorophenyl group (C-2) are expected to be significantly downfield.

-

The carbon bearing the bromine (C-6) will also be influenced.

-

The carbons of the 4-fluorophenyl ring will show characteristic coupling to the fluorine atom. The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant (¹JCF). The ortho and meta carbons will show smaller two- and three-bond couplings, respectively.[3]

Predicted ¹⁹F NMR Spectrum

A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to an aromatic ring. The chemical shift will be informative about the electronic environment of the fluorine atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the solid compound with dry KBr and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Diagram of the IR Spectroscopy Workflow:

Caption: Workflow for IR Data Acquisition and Analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1585 | C=C in-ring stretch (aromatic) | Medium-Strong |

| 1500 - 1400 | C=C in-ring stretch (aromatic) | Medium-Strong |

| ~ 1250 | C-F stretch | Strong |

| 850 - 550 | C-Cl stretch | Medium-Strong |

| 690 - 515 | C-Br stretch | Medium-Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Rationale for Assignments:

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[5]

-

The characteristic in-ring C=C stretching vibrations of the quinazoline and phenyl rings will appear in the 1600-1400 cm⁻¹ region.[6]

-

A strong absorption band corresponding to the C-F stretch is expected.

-

The C-Cl and C-Br stretching vibrations will be observed in the fingerprint region at lower wavenumbers.[7]

-

Strong bands due to out-of-plane C-H bending are also expected in the fingerprint region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. Electrospray Ionization (ESI) is a softer ionization method often used for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Workflow:

Caption: Workflow for Mass Spectrometry Analysis.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₄H₇BrClFN₂. The presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br/~50.5%, ⁸¹Br/~49.5%; ³⁵Cl/~75.5%, ³⁷Cl/~24.5%), will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks will be at m/z corresponding to [C₁₄H₇⁷⁹Br³⁵ClFN₂]⁺, [C₁₄H₇⁸¹Br³⁵ClFN₂]⁺ (M+2), [C₁₄H₇⁷⁹Br³⁷ClFN₂]⁺ (M+2), and [C₁₄H₇⁸¹Br³⁷ClFN₂]⁺ (M+4). The relative intensities of these peaks will be a key diagnostic feature.[8][9]

-

Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for halogenated aromatic compounds include:

-

Loss of a halogen atom (Cl or Br).

-

Loss of HX (where X is a halogen).

-

Fragmentation of the quinazoline ring.

-

Cleavage of the bond between the quinazoline ring and the fluorophenyl group.

-

Conclusion

The spectroscopic characterization of this compound is essential for its structural verification. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass spectra. The provided experimental protocols offer a standardized approach for data acquisition, while the interpretation rationale, grounded in established spectroscopic principles, serves as a valuable resource for researchers. The combination of these techniques will allow for the unambiguous confirmation of the structure of this and related quinazoline derivatives.

References

-

Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. The Royal Society of Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 13 C NMR spectra of 2-(2-fluorophenyl)quinazolin-4(3H)-one.... Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for aliphatic and aromatic bromine-based polyols. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of compound 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. Retrieved from [Link]

-

ACS Publications. (1952). Quinazolines. XIII. A Study of the Infrared Spectra of Certain Quinazoline Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F.... Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Retrieved from [Link]

-

Mass Spectrometry: A Textbook, 3rd ed. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. whitman.edu [whitman.edu]

The Synthesis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline: A Technical Guide to Starting Materials and Core Synthetic Strategies

Abstract

This in-depth technical guide provides a comprehensive analysis of the synthetic pathways leading to 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the primary starting materials and the core synthetic strategies employed in its preparation. The guide will delve into two principal synthetic routes, providing step-by-step experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow diagrams.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound, featuring a bromine atom for further functionalization, a reactive chloro group for nucleophilic substitution, and a fluorophenyl moiety, makes it a highly versatile intermediate for the synthesis of targeted therapeutics. This guide will focus on the foundational chemistry required to construct this important molecule, emphasizing the selection of starting materials and the rationale behind the chosen synthetic routes.

Primary Synthetic Routes and Starting Materials

The synthesis of this compound can be efficiently achieved through two primary routes, each commencing from readily available starting materials.

Route A: Commencing with 2-Amino-5-bromobenzonitrile and 4-Fluorobenzoyl chloride. Route B: Starting from 5-Bromoanthranilic acid and 4-Fluorobenzoyl chloride.

This guide will provide a detailed examination of both pathways, allowing researchers to select the most suitable approach based on starting material availability, scalability, and overall efficiency.

Route A: Synthesis from 2-Amino-5-bromobenzonitrile

This synthetic approach is a robust and widely utilized method for the preparation of 2-aryl-4-chloroquinazolines. The synthesis is a three-step process involving acylation, cyclization, and subsequent chlorination.

Starting Material Deep Dive

-

2-Amino-5-bromobenzonitrile: This compound serves as the foundational building block, providing the core aniline and nitrile functionalities necessary for the quinazoline ring formation. It is a yellow-brown or grayish-white solid and can be synthesized from 2-aminobenzonitrile via bromination.[1][2][3]

-

4-Fluorobenzoyl chloride: This acylating agent introduces the 2-(4-fluorophenyl) substituent. It is a colorless or pale yellow liquid with an irritating odor and can be prepared from p-fluorobenzoic acid or p-fluorotoluene.[4][5]

Synthetic Workflow and Mechanism

The overall synthetic transformation for Route A is depicted below:

Caption: Synthetic workflow for Route A.

Step 1: Acylation to form N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide

The initial step involves the acylation of the amino group of 2-amino-5-bromobenzonitrile with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by the base yields the N-acylated product.

Step 2: Cyclization to 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

The cyclization of the intermediate N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide to the corresponding quinazolinone is a key step. This transformation can be achieved under basic conditions, often with hydrogen peroxide as an oxidant.

Mechanism: Under basic conditions, the amide nitrogen is deprotonated, and the resulting anion attacks the nitrile carbon. The intermediate imine then tautomerizes and is subsequently hydrolyzed and oxidized to form the stable quinazolinone ring system. The use of hydrogen peroxide facilitates the oxidative cyclization.

Step 3: Chlorination to this compound

The final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a crucial transformation that activates the 4-position for subsequent nucleophilic substitution reactions. The most common reagent for this chlorination is phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism: The reaction with POCl₃ proceeds through the formation of a phosphorylated intermediate at the oxygen atom of the quinazolinone. This makes the 4-position highly electrophilic, allowing for the attack of a chloride ion and subsequent elimination to yield the 4-chloroquinazoline.[6][7]

Experimental Protocols for Route A

Protocol A1: Synthesis of N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide

-

Dissolve 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

-

Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the solution.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol A2: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

-

Suspend N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium hydroxide and hydrogen peroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable acid.

-

The precipitated solid is collected by filtration, washed with water, and dried to afford the quinazolinone.

Protocol A3: Synthesis of this compound

-

To a flask containing 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one (1.0 eq), add an excess of phosphoryl chloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured into crushed ice and neutralized with a base (e.g., ammonia solution).

-

The resulting precipitate is filtered, washed with water, and dried to give the final product.[8]

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Amino-5-bromobenzonitrile | 4-Fluorobenzoyl chloride, Pyridine | N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide | 85-95% |

| 2 | N-(4-bromo-2-cyanophenyl)-4-fluorobenzamide | NaOH, H₂O₂ | 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one | 70-85% |

| 3 | 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one | POCl₃, DMF | This compound | 80-90% |

Route B: Synthesis from 5-Bromoanthranilic Acid

An alternative and equally viable synthetic strategy commences with 5-bromoanthranilic acid. This route proceeds through a benzoxazinone intermediate, which is then converted to the quinazolinone.

Starting Material Deep Dive

-

5-Bromoanthranilic acid: This derivative of anthranilic acid provides the necessary backbone for the quinazoline ring.[4]

-

4-Fluorobenzoyl chloride: As in Route A, this reagent provides the 2-(4-fluorophenyl) moiety.

Synthetic Workflow and Mechanism

Caption: Synthetic workflow for Route B.

Step 1: Formation of 6-Bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one

In this step, 5-bromoanthranilic acid is reacted with 4-fluorobenzoyl chloride. The reaction typically proceeds in a solvent such as pyridine, which acts as both a solvent and a base. The initial acylation of the amino group is followed by an intramolecular cyclization to form the benzoxazinone ring.[5]

Mechanism: The amino group of 5-bromoanthranilic acid attacks the carbonyl carbon of 4-fluorobenzoyl chloride. The resulting N-acylated intermediate then undergoes an intramolecular nucleophilic attack from the carboxylate group onto the amide carbonyl, followed by dehydration, to yield the benzoxazinone.

Step 2: Aminolysis to 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

The benzoxazinone intermediate is then converted to the quinazolinone by reaction with a source of ammonia, such as ammonium acetate or aqueous ammonia. This reaction involves the opening of the benzoxazinone ring followed by recyclization.

Mechanism: The nitrogen nucleophile (ammonia) attacks the carbonyl carbon of the benzoxazinone, leading to ring opening. The resulting intermediate then undergoes intramolecular cyclization via attack of the newly introduced amino group on the other carbonyl, followed by dehydration, to form the stable quinazolinone ring.

Step 3: Chlorination to this compound

This final step is identical to that in Route A, employing phosphoryl chloride to convert the quinazolinone to the 4-chloroquinazoline.

Experimental Protocols for Route B

Protocol B1: Synthesis of 6-Bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one

-

To a solution of 5-bromoanthranilic acid (1.0 eq) in pyridine, add 4-fluorobenzoyl chloride (1.1 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure benzoxazinone.

Protocol B2: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

-

Heat a mixture of 6-Bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one (1.0 eq) and ammonium acetate in glacial acetic acid at reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Collect the precipitated quinazolinone by filtration, wash with water, and dry.

Protocol B3: Synthesis of this compound

This protocol is identical to Protocol A3.

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 5-Bromoanthranilic acid | 4-Fluorobenzoyl chloride, Pyridine | 6-Bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one | 80-90% |

| 2 | 6-Bromo-2-(4-fluorophenyl)-3,1-benzoxazin-4-one | NH₄OAc, Acetic Acid | 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one | 75-85% |

| 3 | 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one | POCl₃, DMF | This compound | 80-90% |

Comparative Analysis and Conclusion

Both Route A and Route B offer effective pathways to this compound. The choice between the two often depends on the commercial availability and cost of the starting materials. Route A, starting from 2-amino-5-bromobenzonitrile, is often favored due to the directness of the initial acylation. Route B, utilizing 5-bromoanthranilic acid, introduces an additional intermediate, the benzoxazinone, which is a stable and isolable compound.

From a process chemistry perspective, both routes involve similar final chlorination steps. The cyclization step in Route A using hydrogen peroxide is an efficient method, while the aminolysis of the benzoxazinone in Route B is also a well-established and high-yielding reaction.

References

-

Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. Retrieved from [Link]

-

Li, J., Cheng, X., Ma, X., Lv, G., Zhan, Z., Guan, M., & Wu, Y. (2016). Hydrogen Peroxide Promoted Metal-Free Oxidation/Cyclization of α-Hydroxy N-Arylamides: A Facile One-Pot Synthesis of Isatins. Synlett, 27(17), 2485-2488. Retrieved from [Link]

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

-

Ismail, M. F., El-Bassiouny, F. A., & Younes, H. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]

-

ChemBK. (2024). 2-Amino-5-bromobenzonitrile. Retrieved from [Link]

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roto-Cyclization of 4-Bromopicene in On-Surface Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This technical guide provides an in-depth analysis of 6-Bromo-4-chloro-2-(4-fluorophenyl)quinazoline, a key heterocyclic intermediate. We will explore its fundamental chemical and physical properties, plausible synthetic pathways with mechanistic insights, and its significant role as a versatile building block in the design and development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Compound Identification and Core Properties

This compound is a halogenated quinazoline derivative. The strategic placement of bromine, chlorine, and a fluorophenyl group imparts specific reactivity and physicochemical properties that are highly valuable in synthetic and medicinal chemistry. The CAS number for this specific compound is 885277-35-0 [1][2].

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and calculated properties for the compound.

| Property | Value | Source |

| CAS Number | 885277-35-0 | [1] |

| Molecular Formula | C₁₄H₇BrClFN₂ | [1] |

| Molecular Weight | 337.58 g/mol | [1] |

| Canonical SMILES | FC1=CC=C(C=C1)C1=NC2=CC=C(Br)C=C2C(Cl)=N1 | [1] |

| Physical Form | Solid | [3] |

| Storage | 2-8 °C, Refrigerator | [1][3] |

Synthesis and Reaction Mechanism

The synthesis of this compound typically proceeds via a multi-step pathway, starting from a substituted anthranilic acid. The general strategy involves the formation of the quinazolinone core, followed by chlorination to yield the reactive 4-chloro intermediate.

General Synthetic Workflow

A plausible and widely adopted synthetic route is illustrated below. This approach leverages common and well-documented transformations in heterocyclic chemistry.

Caption: Generalized synthetic workflow for the target compound.

Mechanistic Discussion and Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one

The synthesis begins with the acylation of 5-bromoanthranilic acid with 4-fluorobenzoyl chloride. The resulting amide undergoes a cyclocondensation reaction, often promoted by heat, to form the stable quinazolin-4-one ring system. This foundational step is crucial as it establishes the core heterocyclic structure.

-

Protocol Insight: The choice of solvent and temperature is critical to drive the reaction to completion and minimize side products. High-boiling point solvents are often employed to facilitate the dehydration and ring-closure step.

Step 2: Chlorination of the Quinazolinone Intermediate

The key to unlocking the synthetic utility of the quinazolinone is the conversion of the C4-keto group into a highly reactive C4-chloro group. This is a critical transformation that turns the stable quinazolinone into a versatile electrophilic substrate.

-

Causality of Reagent Choice: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard choices for this type of chlorination[4]. They act as both a chlorinating agent and a dehydrating agent. The mechanism involves the activation of the carbonyl oxygen, making the C4 position susceptible to nucleophilic attack by a chloride ion. A patent for the synthesis of a related compound, 6-bromo-4-chloroquinoline, specifies using phosphorus oxychloride and heating the reaction for several hours[5].

-

Self-Validating Protocol:

-

To the 6-Bromo-2-(4-fluorophenyl)quinazolin-4(3H)-one intermediate, add an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like triethylamine may be added to facilitate the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

-

After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. This must be done slowly in a well-ventilated fume hood due to the vigorous and exothermic reaction of POCl₃ with water.

-

The precipitated solid product is filtered, washed thoroughly with water to remove any residual acid, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a "privileged scaffold" in medicinal chemistry. The quinazoline ring system is a core component of numerous approved drugs and clinical candidates, particularly in oncology.

A Scaffold for Kinase Inhibitors

Many quinazoline derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[6][7][8] The 4-chloro position is the primary site for modification. It is an excellent leaving group, readily displaced by nucleophiles such as anilines or other amine-containing fragments. This allows for the systematic synthesis of large libraries of 4-anilinoquinazoline derivatives for Structure-Activity Relationship (SAR) studies.

Caption: Role as a scaffold for generating diverse chemical libraries.

Strategic Importance of Halogen Substituents

-

4-Chloro Group: As discussed, this is the primary reactive handle for introducing diversity into the molecule.

-

6-Bromo Group: The bromine atom at the C6 position serves multiple purposes. It can be used as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce new aryl or alkyl groups. Additionally, the presence of the halogen can modulate the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity to biological targets and improving its pharmacokinetic profile[4][9].

-

4-Fluorophenyl Group: The fluorine atom can increase metabolic stability and improve membrane permeability. It also has the potential to form specific hydrogen bond interactions within a protein's active site, thereby enhancing potency.

Safety, Handling, and Characterization

Safety and Hazard Information

While a specific safety data sheet for this exact compound is not publicly available, data from the closely related parent structure, 6-Bromo-4-chloro-quinazoline, provides a strong basis for handling precautions[3][10].

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332). Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335)[3][10].

-

Precautionary Measures: Handle in a well-ventilated area, preferably a chemical fume hood[11]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols[11].

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the arrangement of protons and carbons, respectively. The fluorine atom would also allow for ¹⁹F NMR analysis.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the aromatic rings and C-Halogen bonds.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed molecular tool. Its synthesis, while requiring careful execution, is based on established and reliable chemical transformations. The presence of multiple, differentially reactive halogen atoms provides medicinal chemists with a versatile platform for generating novel molecules with significant therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy. This guide has outlined its synthesis, properties, and critical role as a building block, underscoring its importance for professionals dedicated to the advancement of drug discovery.

References

-

6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310. PubChem. [Link]

-

Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. [Link]

-

6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585. PubChem. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]

-

This compound. Allfluoro pharmaceutical co. ltd. [Link]

-

synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

- CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Quinazolin-4-Chlorophenyl Compounds. Cram. [Link]

-

6-bromo-4-chloro-quinazoline (C8H4BrClN2). PubChemLite. [Link]

-

(PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate. [Link]

-

6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline | C15H12BrClN2 | CID. PubChem. [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound,885277-35-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 3. 6-Bromo-4-chloro-quinazoline | 38267-96-8 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 760947-12-4: 6-Bromo-4-chloro-2-(2-fluorophenyl)quinaz… [cymitquimica.com]

- 10. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

The 2-Aryl-4-Chloroquinazoline Scaffold: A Technical Guide to Mechanisms of Action in Oncology

<_ _>

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved therapeutics. Among its many variations, the 2-aryl-4-chloroquinazoline framework serves as a critical and versatile intermediate for creating potent modulators of cellular signaling pathways, particularly those implicated in oncology. The chlorine atom at the C4 position acts as an efficient leaving group, enabling nucleophilic substitution and the generation of diverse compound libraries. This guide provides an in-depth exploration of the primary mechanisms of action for this class of compounds, focusing on their roles as kinase inhibitors and apoptosis inducers. We will dissect the underlying molecular interactions, detail the experimental protocols required for mechanism-of-action studies, and present a logical framework for interpreting the resulting data.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a structural motif present in several successful anticancer drugs, including gefitinib, erlotinib, and lapatinib[1][2]. These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), which are frequently overexpressed or dysregulated in various cancers[2][3]. The 2-aryl-4-chloroquinazoline scaffold is a key precursor in the synthesis of many such inhibitors. Its significance lies in the reactivity of the C4-chloro group, which allows for the strategic introduction of anilino and other moieties that are crucial for high-affinity binding to the ATP-pocket of target kinases[4][5][6]. This guide will focus on two predominant mechanisms through which these derivatives exert their anticancer effects: direct inhibition of protein kinases and the induction of programmed cell death (apoptosis).

Core Mechanisms of Action

Inhibition of Protein Kinases: Targeting Dysregulated Signaling

The most extensively documented mechanism of action for 2-aryl-4-chloroquinazoline derivatives is the competitive inhibition of the ATP-binding site of protein kinases[7]. Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

Primary Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A primary target for this class of compounds. EGFR is an RTK that, upon activation by ligands like EGF, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK) that promote cell growth and division. Many 2-aryl-4-anilinoquinazolines function as potent EGFR inhibitors[1][2][8].

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another critical RTK involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual inhibition of both EGFR and VEGFR-2 is a recognized strategy to synergistically block tumor growth, and several 2-chloro-4-anilinoquinazoline derivatives have been designed to achieve this[1][3][8].

-

Other Kinases: This versatile scaffold has also been used to develop inhibitors for other kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1)[7], ABL kinase[9], and Tankyrases (TNKSs)[10], demonstrating its broad applicability.

The general principle of inhibition involves the quinazoline core acting as a scaffold that mimics the adenine ring of ATP. The 4-anilino moiety, introduced by displacing the chlorine atom, extends into a hydrophobic pocket of the kinase domain, forming key interactions, often including a critical hydrogen bond with a conserved threonine residue in the hinge region of the kinase.

Caption: Kinase Inhibition by 2-Aryl-4-Anilinoquinazoline Derivatives.

Induction of Apoptosis: Activating Programmed Cell Death

Beyond kinase inhibition, certain 2-aryl-4-chloroquinazoline derivatives are potent inducers of apoptosis, a form of programmed cell death essential for removing damaged or cancerous cells[11][12]. This activity can be independent of or synergistic with kinase inhibition.

Key Apoptotic Mechanisms:

-

Caspase Activation: A central feature of apoptosis is the activation of a cascade of cysteine proteases called caspases. Initiator caspases (e.g., Caspase-8, Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis[13]. Some quinazolines have been identified through high-throughput screens as direct activators of caspase-3[11].

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family governs the integrity of the mitochondrial outer membrane. Quinazoline derivatives can shift this balance to favor apoptosis, often by downregulating Bcl-2 and upregulating Bax, leading to mitochondrial permeabilization and the release of cytochrome c, which activates the intrinsic apoptotic pathway[13][14].

-

Tubulin Polymerization Inhibition: Several quinazoline derivatives induce apoptosis by interfering with microtubule dynamics. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic machinery[2][4][11].

Caption: Apoptosis Induction Pathways for Quinazoline Derivatives.

Experimental Validation: Protocols & Workflows

Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols represent core methodologies in the field.

Workflow for Mechanism of Action Studies

Caption: Experimental Workflow for MoA Elucidation.

Protocol: In Vitro Kinase Inhibition Assay

Causality: This biochemical assay is the first step to determine if a compound directly inhibits a specific kinase. It quantifies the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Methodology:

-

Reagents: Recombinant kinase, kinase-specific substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™).

-

Preparation: Serially dilute the test compound in DMSO to create a concentration gradient.

-

Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a fixed concentration of ATP (often at the Km value). Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Terminate the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Data Analysis: Measure luminescence or fluorescence. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of the kinase activity).

Protocol: Cell Viability Assay (MTT)

Causality: This cell-based assay measures the metabolic activity of a cell population to determine the compound's cytotoxic or cytostatic effects. It provides a quantitative measure of the compound's potency in a cellular context (GI50/IC50).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aryl-4-chloroquinazoline derivative for a specified period (e.g., 48-72 hours). Include vehicle-only (DMSO) controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a plate reader.

-

Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides definitive evidence of apoptosis induction.

Methodology:

-

Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for a set time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

FITC-negative / PI-negative: Viable cells.

-

FITC-positive / PI-negative: Early apoptotic cells.

-

FITC-positive / PI-positive: Late apoptotic/necrotic cells.

-

-

Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Synthesis & Structure-Activity Relationships (SAR)

The potency and mechanism of action of 2-aryl-4-chloroquinazoline derivatives are highly dependent on the nature and position of substituents on the quinazoline core and the 2-aryl ring.

Key SAR Insights:

-

C4-Position: The chlorine at C4 is a synthetic handle. Its replacement with an anilino group is fundamental for ATP-competitive kinase inhibition[1][4].

-

C6 and C7 Positions: Substitution on the quinazoline core with small, electron-donating groups like methoxy (-OCH3) often enhances kinase inhibitory activity, as seen in gefitinib and erlotinib[2]. However, for some apoptosis inducers, substitutions at these positions can decrease potency[11][15].

-

2-Aryl Group: The nature of the aryl group at the C2 position can significantly influence activity and selectivity. For instance, a phenyl ring at C2 has been linked to increased antiproliferative action[4].

-

4-Anilino Ring Substitution: For kinase inhibitors, substitutions on the terminal aniline ring are critical for tuning potency and selectivity. Small hydrophobic groups or hydrogen bond donors can enhance binding affinity with specific kinases like EGFR and VEGFR-2[1][16].

Table 1: Representative Biological Activity Data

| Compound Class | Target(s) | Example Activity | Cell Line | Reference |

| 2-Chloro-4-anilinoquinazoline | EGFR / VEGFR-2 | IC50 = 1.63 µM (EGFR) | Biochemical | [1][3] |

| 2-Chloro-4-anilinoquinazoline | EGFR / VEGFR-2 | IC50 = 0.85 µM (VEGFR-2) | Biochemical | [1][3] |

| 2-Chloro-N-methyl-anilinoquinazoline | Apoptosis Induction | EC50 = 2 nM (Caspase Activation) | T47D | [11] |

| 2-Chloro-N-methyl-anilinoquinazoline | Proliferation Inhibition | GI50 = 2 nM | T47D | [11] |

| Quinazoline-Chalcone Hybrid | Proliferation Inhibition | GI50 = 0.622 µM | K-562 | [8][17] |

Conclusion and Future Directions

The 2-aryl-4-chloroquinazoline scaffold remains a cornerstone of modern medicinal chemistry for oncology. Its derivatives primarily act through the inhibition of key oncogenic kinases or the direct induction of apoptosis. Future research will likely focus on developing derivatives with enhanced selectivity to overcome resistance mechanisms, exploring novel kinase targets, and designing multi-targeted agents that can simultaneously disrupt several cancer-promoting pathways. The synthetic tractability of the 4-chloro position ensures that this scaffold will continue to yield novel and potent therapeutic candidates for years to come.

References

-

Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. ResearchGate. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PubMed Central. Available at: [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available at: [Link]

-

Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Scilit. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

-

Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. PubMed. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. IntechOpen. Available at: [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

-

Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. ResearchGate. Available at: [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

-

Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. PubMed. Available at: [Link]

-

Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. PubMed. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

-

Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. PubMed. Available at: [Link]

-

Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]

-

Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. PubMed Central. Available at: [Link]

-

The plausible mechanism for the synthesis of 2-arylquinazolin-4-amines... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]